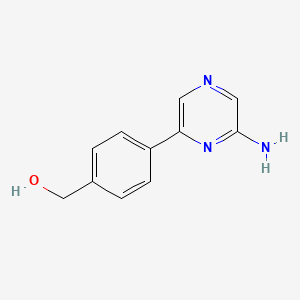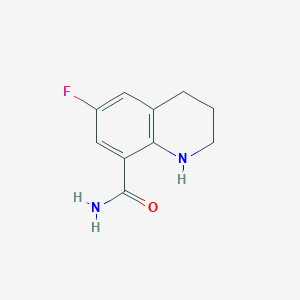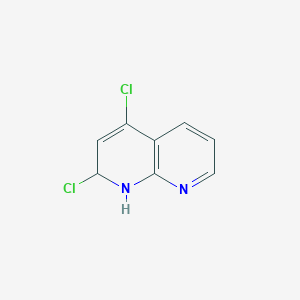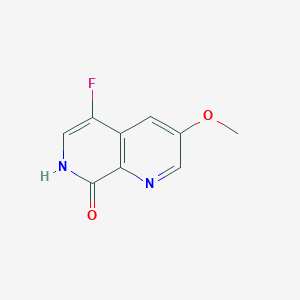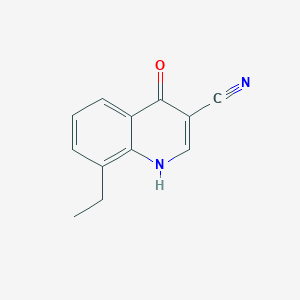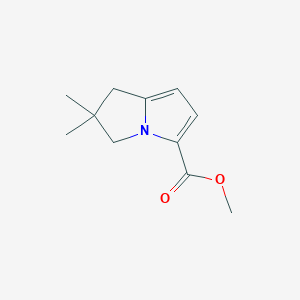
6-Chloro-8,9-dimethyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8,9-dimethyl-9H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8,9-dimethyl-9H-purin-2-amine typically involves the chlorination of a purine derivative. One common method involves the reaction of 8,9-dimethyl-9H-purine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8,9-dimethyl-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8,9-dimethyl-9H-purin-2-amine, while oxidation might produce a corresponding purine oxide.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8,9-dimethyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-8,9-dimethyl-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-9H-purin-6-amine: Another chlorinated purine derivative with similar chemical properties but different biological activities.
6-Amino-2-chloro-7H-purine: Contains an amino group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
6-Chloro-8,9-dimethyl-9H-purin-2-amine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H8ClN5 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
6-chloro-8,9-dimethylpurin-2-amine |
InChI |
InChI=1S/C7H8ClN5/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3,(H2,9,11,12) |
InChI-Schlüssel |
BJHRAPLOCUFZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


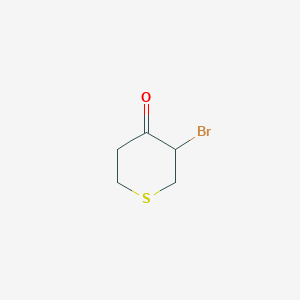
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)

